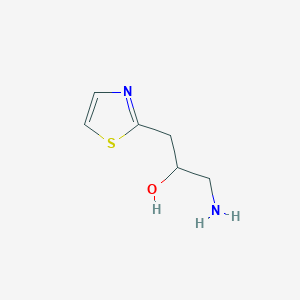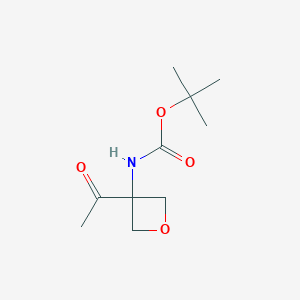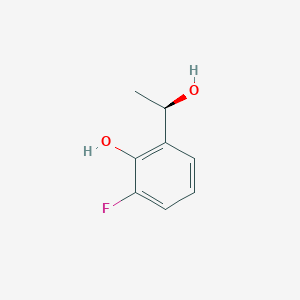
5-Cyclopentylisoxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentylisoxazol-4-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylisoxazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydroxylamine hydrochloride to form cyclopentanone oxime. This intermediate then undergoes cyclization in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. For instance, the reaction of cyclopentanone oxime with hydroxylamine hydrochloride in a solvent mixture of dimethylformamide and isopropanol under microwave irradiation at 90°C for 30 minutes can produce the desired compound in good yields .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentylisoxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopentylisoxazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Cyclopentylisoxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
3,5-Dimethylisoxazole: A derivative with methyl groups at positions 3 and 5.
4,5-Dihydroisoxazole: A reduced form of isoxazole
Uniqueness
5-Cyclopentylisoxazol-4-amine is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
5-cyclopentyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C8H12N2O/c9-7-5-10-11-8(7)6-3-1-2-4-6/h5-6H,1-4,9H2 |
Clave InChI |
QGTIFQJHFJTHTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=C(C=NO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)



